(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid
Overview
Description
“(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid” is a chemical compound with the CAS Number: 500770-83-2. It has a linear formula of C14H18N2O6 . The compound is solid in its physical form and is stored in a dry environment at a temperature of 2-8 degrees Celsius .
Molecular Structure Analysis
The IUPAC name of the compound is (3S)-3-[(tert-butoxycarbonyl)amino]-3-(2-nitrophenyl)propanoic acid . The InChI code is 1S/C14H18N2O6/c1-14(2,3)22-13(19)15-10(8-12(17)18)9-6-4-5-7-11(9)16(20)21/h4-7,10H,8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m0/s1 .Chemical Reactions Analysis
As mentioned earlier, the Boc group is commonly used in organic synthesis for the protection of amino groups . The reactions for deprotection take place under room temperature conditions for 1–4 h with yields up to 90% .Physical and Chemical Properties Analysis
The molecular weight of the compound is 310.31 . The compound is solid in its physical form .Scientific Research Applications
Enantioselective Synthesis and Neuroexcitant Analogues
The compound has been used in the enantioselective synthesis of neuroexcitant analogues. For instance, both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of the neuroexcitant 2-amino-3-(3-hydroxy-5-methyl-4-yl) propanoic acid (AMPA), were synthesized using a tert-butoxycarbonyl-protected glycine derivative. This resulted in enantiopure compounds with high enantiomeric excess, indicating potential for neuroexcitant research (Pajouhesh et al., 2000).
Antioxidant, Anti-inflammatory, and Antiulcer Activities
The compound has shown potential in medical research for its antioxidant, anti-inflammatory, and antiulcer activities. Novel amino acid conjugates with nifedipine were synthesized, demonstrating significant antioxidant action and efficacy against inflammation and ulceration (Subudhi & Sahoo, 2011).
Peptide Synthesis Applications
It plays a critical role in peptide synthesis, specifically as a protective and activating group. The 3-nitro-2-pyridinesulfenyl (Npys) group, useful for amino and hydroxyl group protection in peptide synthesis, can be introduced by treating amino acids with 3-nitro-2-pyridinesulfenyl chloride. This group is easily removed under mild conditions without affecting other common protecting groups, highlighting its utility in peptide bond formation (Matsueda & Walter, 2009).
Synthesis of Thiadiazole Derivatives and Antimicrobial Activity
The synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives from (2S)-3-(benzyloxy)-2-[(tert-butoxycarbonyl) amino] propanoic acid has shown promising results in antimicrobial activity. Several new compounds synthesized from this starting material exhibited strong activities against tested microorganisms (Pund et al., 2020).
Catalysis and Protecting Groups in Amino Acid Synthesis
The compound is also significant in catalysis and as a protecting group in amino acid synthesis. For instance, N-tert-butoxycarbonylation of amines using H3PW12O40 as a catalyst showed high efficiency and environmental friendliness, with the tert-butoxycarbonyl group being one of the most important amine protecting groups, especially in peptide synthesis (Heydari et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-10(8-12(17)18)9-6-4-5-7-11(9)16(20)21/h4-7,10H,8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVFDQXYVJSWEN-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426616 | |
Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(2-nitrophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500770-83-2 | |
Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-nitrobenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=500770-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(2-nitrophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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